O-tert-Butyl-carbonyl-4-hydroxy Myrtenol O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Brand Name: Vulcanchem
CAS No.: 374559-42-9
VCID: VC21146608
InChI: InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
SMILES: CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

CAS No.: 374559-42-9

Cat. No.: VC21146608

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol - 374559-42-9

Specification

CAS No. 374559-42-9
Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
Standard InChI Key GBMWZXYSDJCJFG-WIKAKEFZSA-N
Isomeric SMILES CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C
SMILES CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Canonical SMILES CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C

Introduction

Chemical Identity and Structure

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is characterized by its bicyclic structure and specific functional groups. The compound contains a myrtenol core with additional chemical modifications, giving it unique properties compared to its parent compound.

Basic Identification

The compound's essential identification parameters are summarized in Table 1:

ParameterInformation
CAS Number374559-42-9
Molecular FormulaC₁₅H₂₄O₃
Molecular Weight252.35 g/mol
IUPAC Name[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
InChIKeyGBMWZXYSDJCJFG-WIKAKEFZSA-N

Table 1: Key identification parameters of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Structural Features

The structure of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol includes several noteworthy features:

  • A bicyclo[3.1.1]hept-2-ene core structure

  • A hydroxyl group at the 4-position

  • A tert-butyl-carbonyl moiety attached via an ester linkage

  • Two methyl groups at the 6-position

  • Specific stereochemistry at positions 1R and 5S

These structural elements contribute to the compound's three-dimensional arrangement and influence its chemical behavior and interactions with biological systems .

Chemical Properties and Identifiers

Chemical Representation

Multiple notation systems exist for representing O-tert-Butyl-carbonyl-4-hydroxy Myrtenol, enabling precise identification across different chemical databases and systems.

Identifier TypeRepresentation
Standard InChIInChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1
Canonical SMILESCC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C
Isomeric SMILESCC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C

Table 2: Chemical representation systems for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Synonyms

The compound is known by several synonyms in scientific literature and chemical databases:

  • O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

  • 2,2-Dimethyl-propanoic Acid [(1R,5S)-4-Hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl Ester

  • [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

  • SCHEMBL17414527

Synthesis and Preparation

Reaction Conditions

The esterification reaction typically requires:

  • Base: Often triethylamine to neutralize HCl formed during the reaction

  • Solvent: Dichloromethane is commonly used

  • Temperature: Room temperature conditions are typically sufficient

  • Monitoring: Thin-layer chromatography for reaction progress assessment

  • Purification: Column chromatography to isolate the pure product

Insights from research on related terpene-based compounds suggest that the hydroxyl group in such molecules can be O-acylated in one-pot catalytic processes, which might provide alternative synthesis routes for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol .

Chemical Reactivity and Transformations

Functional Group Reactivity

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol contains several reactive functional groups that can participate in various chemical transformations:

Functional GroupPotential Reactions
Hydroxyl (-OH)Oxidation, substitution, elimination, esterification
Ester groupHydrolysis, transesterification, reduction
AlkeneAddition reactions, oxidation, epoxidation
Bicyclic systemRing-opening reactions under specific conditions

Table 3: Functional groups and their potential reactions

Key Transformations

The compound can undergo several important chemical transformations:

  • Oxidation reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to compounds like O-tert-Butyl-carbonyl-4-oxo Myrtenol (CAS: 76163-96-7)

  • Reduction reactions: The ester group can be reduced to form alcohol derivatives

  • Substitution reactions: The hydroxyl group can be replaced by other functional groups

Research has indicated that terpene-based hydroxyolefins can undergo hydroformylation/O-acylation in one-pot catalytic processes, which might be relevant to the reactivity of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol .

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques commonly used for analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly useful for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Comparison with Related Compounds

Structural Comparison

Table 4 presents a comparison between O-tert-Butyl-carbonyl-4-hydroxy Myrtenol and related compounds:

CompoundMolecular FormulaMolecular WeightDistinctive Features
O-tert-Butyl-carbonyl-4-hydroxy MyrtenolC₁₅H₂₄O₃252.35 g/molHydroxyl group at 4-position, tert-butyl-carbonyl group
O-tert-Butyl-carbonyl-4-oxo MyrtenolC₁₅H₂₂O₃250.33 g/molCarbonyl group at 4-position, tert-butyl-carbonyl group
MyrtenolC₁₀H₁₆O152.23 g/molSimple bicyclic monoterpene alcohol without modifications

Table 4: Comparison of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol with related compounds

Functional Differences

The structural differences between these compounds result in distinct chemical and potentially biological properties:

  • The hydroxyl group in O-tert-Butyl-carbonyl-4-hydroxy Myrtenol provides a site for hydrogen bonding and further derivatization

  • The oxidized variant (4-oxo) lacks this hydrogen bonding capacity but offers increased electrophilicity

  • The parent myrtenol has significantly different solubility, reactivity, and biological interaction profiles

Applications in Scientific Research

Current Research Areas

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol finds application primarily in research contexts:

  • Synthetic organic chemistry: As an intermediate or building block for more complex molecules

  • Medicinal chemistry research: Exploration of structure-activity relationships in terpene-derived compounds

  • Materials science: Potential applications in developing novel materials with specific properties

Future Research Directions

Challenges and Opportunities

The current research landscape presents both challenges and opportunities:

  • Limited published data: More comprehensive studies are needed to fully characterize the compound's properties

  • Synthesis optimization: Development of more efficient and scalable synthesis methods

  • Biological evaluation: Systematic assessment of potential biological activities

  • Comparison studies: More detailed comparative analyses with related compounds could yield valuable insights

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